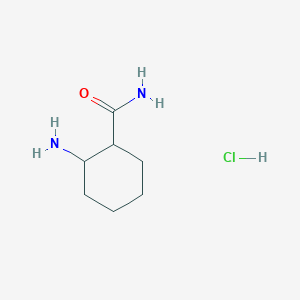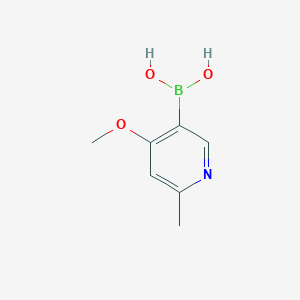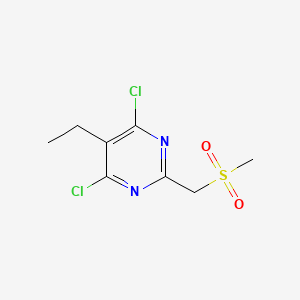
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine
Descripción general
Descripción
“4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine” is a chemical compound with the CAS Number: 1342617-72-4 . It has a molecular weight of 269.15 and its IUPAC name is 4,6-dichloro-5-ethyl-2-[(methylsulfonyl)methyl]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10Cl2N2O2S/c1-3-5-7(9)11-6(12-8(5)10)4-15(2,13)14/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
Chemoselective Reactions
Chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines highlight its utility in selective synthesis processes. In the presence of weak bases, specific chloride groups can be displaced by anilines and secondary aliphatic amines, while deprotonated anilines and their derivatives preferentially displace the sulfone group. This property allows for targeted reactions in complex organic syntheses, showcasing the compound's versatility in chemoselective SNAr reactions (Baiazitov et al., 2013).
Pharmacological Evaluation
In pharmacological research, derivatives of 4,6-dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine have been evaluated for their antibacterial efficacy. The creation of novel pyrimidines from reactions involving 5-ethyl pyridine-2-ethanol and methane sulphonyl chloride, followed by further chemical transformations, resulted in compounds exhibiting significant inhibitory activity against various bacterial strains, indicating potential medicinal applications (Patel & Patel, 2012).
Nonlinear Optical Materials
The synthesis and detailed study of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) have contributed to advancements in materials science, particularly in the exploration of third-order nonlinear optical materials. Through comprehensive spectroscopic, structural analyses, and theoretical calculations, DCMSP has demonstrated promising characteristics for applications in nonlinear optical devices, offering insights into its electronic structure and potential for enhancing optical limiting and switching technologies (Murthy et al., 2019).
Structural and Spectroscopic Analysis
Research into the structural and spectroscopic signatures of 4,6-dichloro-2-(methylsulfonyl)pyrimidine has paved the way for its use in various scientific applications, from the development of new synthetic methodologies to the exploration of its properties as a nonlinear optical material. Such investigations not only elucidate the compound's fundamental characteristics but also its potential utility across multiple scientific disciplines (Murthy et al., 2019).
Safety and Hazards
The safety information for this compound indicates that it should be handled with caution. The hazard statements include H302-H315-H320-H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and what to do if swallowed or if skin or eye irritation occurs.
Propiedades
IUPAC Name |
4,6-dichloro-5-ethyl-2-(methylsulfonylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-3-5-7(9)11-6(12-8(5)10)4-15(2,13)14/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTKMUYWFJYYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)CS(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



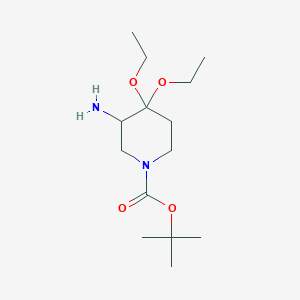
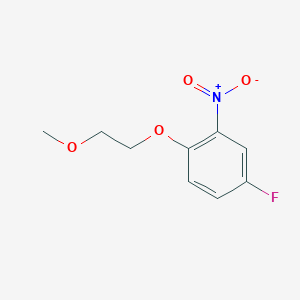
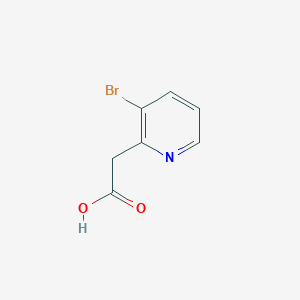

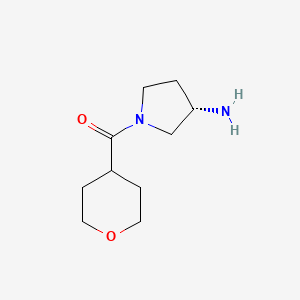

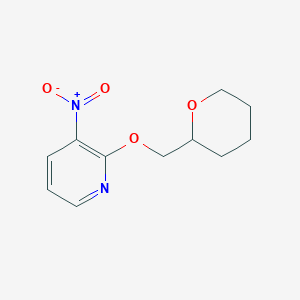
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
